molecular formula C10H16Cl2N2O3S B13797612 trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride

trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride

Cat. No.: B13797612
M. Wt: 315.22 g/mol
InChI Key: LMGNRMBOIXKOMM-BZDVOYDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride: is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a pyridine moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in derivatives with modified functional groups .

Scientific Research Applications

trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride include other tetrahydrothiophene derivatives and pyridine-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features.

Properties

Molecular Formula

C10H16Cl2N2O3S

Molecular Weight

315.22 g/mol

IUPAC Name

(3R,4R)-1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol;dihydrochloride

InChI

InChI=1S/C10H14N2O3S.2ClH/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8;;/h1-4,9-10,12-13H,5-7H2;2*1H/t9-,10-;;/m0../s1

InChI Key

LMGNRMBOIXKOMM-BZDVOYDHSA-N

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)O)NCC2=CN=CC=C2.Cl.Cl

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.